Dibenzepin-d3

Bioanalysis LC-MS Isotope Dilution

This +3 Da deuterated dibenzepin is essential for LC-MS/MS bioanalysis, correcting matrix effects and ensuring method validation under FDA/EMA guidelines. Its mass shift avoids isotopic overlap, unlike unlabeled or non-analogous internal standards, enabling precise quantification in plasma or in vitro systems.

Molecular Formula C18H21N3O
Molecular Weight 298.4 g/mol
Cat. No. B13838162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzepin-d3
Molecular FormulaC18H21N3O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C
InChIInChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3/i3D3
InChIKeyQPGGEKPRGVJKQB-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzepin-d3 Procurement: A High-Purity Deuterated Internal Standard for Accurate Tricyclic Antidepressant Bioanalysis


Dibenzepin-d3 is a stable isotope-labeled analog of the tricyclic antidepressant (TCA) dibenzepin, characterized by the substitution of three hydrogen atoms with deuterium atoms at a specific methyl group [1]. With a molecular weight of 298.4 g/mol and a typical purity of ≥95%, it is chemically defined as C₁₈H₁₈D₃N₃O [2]. As an analytical reference standard, its primary value lies in serving as an internal standard for liquid chromatography-mass spectrometry (LC-MS) methods aimed at the precise quantification of dibenzepin in complex biological matrices, a role for which its non-deuterated counterpart is fundamentally unsuitable [3].

Dibenzepin-d3 for Method Validation: Why Unlabeled Dibenzepin or Non-Analogous Internal Standards Compromise Quantitative Accuracy


In quantitative bioanalysis using LC-MS/MS, the use of a non-deuterated internal standard like dibenzepin is invalid, as it cannot be distinguished from the target analyte by the mass spectrometer. Furthermore, employing a non-analogous deuterated internal standard (e.g., a deuterated TCA with a different structure) introduces variable extraction recovery and ionization efficiency, leading to systematic quantification errors. A co-eluting, isotopically labeled analog is required to compensate for sample-to-sample matrix effects and variations in sample preparation [1]. Specifically, for accurate isotope dilution mass spectrometry, the internal standard must have a mass shift of at least +3 Da to avoid isotopic overlap with the analyte's natural abundance M+2 isotope, a criterion that dibenzepin-d3, with its triple deuterium label, fulfills [2].

Dibenzepin-d3 Comparative Evidence: Quantifiable Differentiation for Analytical Method Selection


Isotopic Purity and +3 Da Mass Shift of Dibenzepin-d3 Enables Reliable Analyte Discrimination

Dibenzepin-d3 provides a minimum +3 Da mass shift relative to unlabeled dibenzepin due to its three deuterium atoms replacing three hydrogens at a single methyl group [1]. This is a critical specification for avoiding interference from the analyte's natural abundance M+2 isotope, which can be significant in chlorine-containing compounds but is also a factor for all molecules. A +3 Da shift ensures the internal standard signal appears in a region of the mass spectrum that is 'clean' from the target analyte's isotopic cluster [2].

Bioanalysis LC-MS Isotope Dilution

Site-Selective Deuteration of Dibenzepin-d3 Preserves Native Chromatographic Co-Elution

The deuterium label in dibenzepin-d3 is incorporated on a specific methyl group, a site chosen to minimize any isotopic effect on chromatographic retention time . As a class, deuterated internal standards can exhibit slight, but measurable, differences in retention time compared to their non-deuterated forms, typically a fraction of a second to a few seconds [1]. However, dibenzepin-d3 is expected to co-elute closely with dibenzepin, making it an effective internal standard for compensating for short-term matrix effects and ion suppression/enhancement phenomena in LC-MS [2].

Chromatography Method Development Matrix Effects

Dibenzepin-d3 Purity Specification Supports Robust Assay Linearity and Lower Limits of Quantification (LLOQ)

Dibenzepin-d3 is offered at a purity of ≥95%, a specification that is critical for its function as an internal standard . While the internal standard itself is not used to construct the calibration curve, its purity directly impacts assay performance. High isotopic purity (≥98% deuteration) minimizes the presence of unlabeled dibenzepin (d0) impurity in the internal standard stock. The presence of unlabeled impurity would artificially elevate the measured analyte response, particularly at low concentrations near the LLOQ, thereby compromising the assay's lower limit of quantification and linearity [1].

Assay Validation Quality Control Sensitivity

Dibenzepin-d3 Optimal Use Cases: High-Impact Scenarios for Scientific and Industrial Procurement


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

In regulated bioanalysis supporting clinical or preclinical pharmacokinetic studies, precise and accurate quantification of dibenzepin in plasma is required. Dibenzepin-d3 is the ideal internal standard for developing a validated LC-MS/MS method in accordance with FDA or EMA guidelines [1]. Its use directly addresses the requirement for a suitable internal standard to correct for matrix effects and recovery, ensuring the method meets rigorous acceptance criteria for precision (%CV ≤ 15%) and accuracy (%bias within ±15%) [2].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

For clinical laboratories tasked with measuring dibenzepin concentrations in patient serum or plasma to guide therapy or investigate toxicity, a robust internal standard is essential for reliable results. Dibenzepin-d3 is a necessary component of a clinical diagnostic assay, enabling the differentiation between therapeutic levels (approx. 85-850 nM) and potentially toxic concentrations [1]. This ensures patient safety and effective clinical decision-making.

Metabolic Pathway Elucidation and In Vitro Drug-Drug Interaction (DDI) Studies

When investigating the metabolic fate of dibenzepin in human liver microsomes or hepatocytes, accurate quantitation of the parent drug is required to calculate intrinsic clearance and assess potential for CYP-mediated DDIs. Dibenzepin-d3 serves as a reliable internal standard for quantifying the depletion of dibenzepin over time in these in vitro systems, providing the quantitative data necessary for kinetic modeling [1]. This is particularly valuable in the early stages of drug development for understanding and mitigating potential adverse interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzepin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.